6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule. It contains several functional groups, including an acetyl group, a benzamido group, and a carboxamide group . It’s part of a group of compounds that have been studied for their anticonvulsant properties .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves several steps, including the preparation of starting amine derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Scientific Research Applications
Antimicrobial Activity : Compounds structurally similar to the specified chemical have been synthesized and evaluated for their antimicrobial activities. Research has found that certain thienopyridine derivatives can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli, although they may not be effective against all strains such as Bacillus subtilis (Doshi et al., 2015). Similar compounds have also shown antimicrobial activities in vitro (Bakhite et al., 2004).
Antimycobacterial Properties : A study on tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives revealed notable activity against Mycobacterium tuberculosis, with certain derivatives showing significant inhibition potency (Samala et al., 2014). Another study focused on the molecular modification from known antimycobacterial leads, synthesizing derivatives and evaluating them for their inhibitory action against Mycobacterium tuberculosis. One compound, in particular, was found to be highly effective, showing better activity than certain standard drugs (Nallangi et al., 2014).
Mechanism of Action
Mode of action
The compound could potentially act as a protein crosslinker . The 2,5-dioxopyrrolidin-1-yl group can react with a monoclonal antibody to modify lysine residues . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.
Properties
IUPAC Name |
6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-11(26)24-8-7-14-15(10-24)31-21(18(14)19(22)29)23-20(30)12-3-2-4-13(9-12)25-16(27)5-6-17(25)28/h2-4,9H,5-8,10H2,1H3,(H2,22,29)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZXOUAYPCZKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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